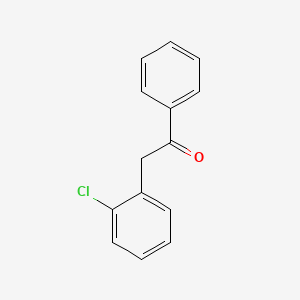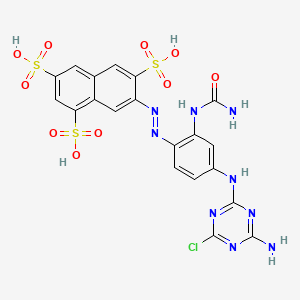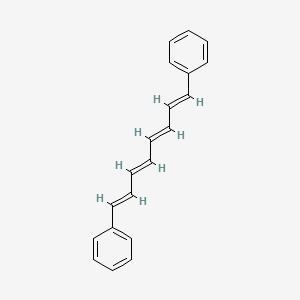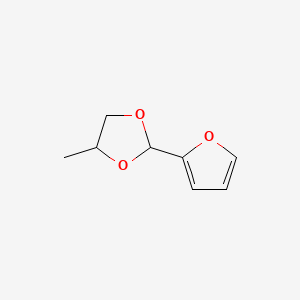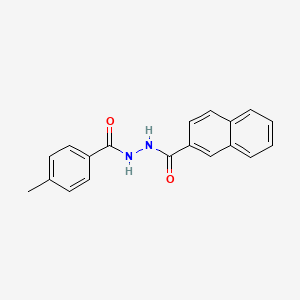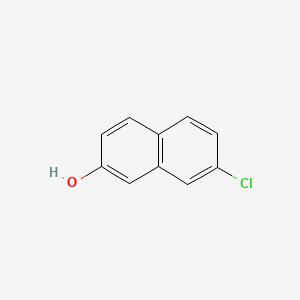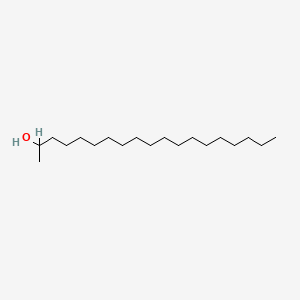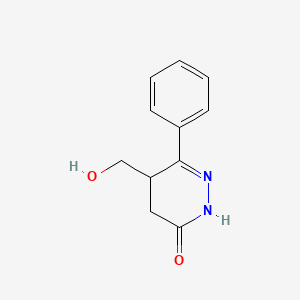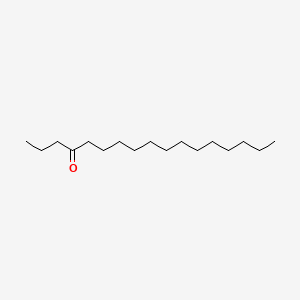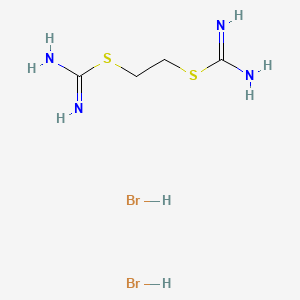
エチレンビス(イソチオウロニウムブロミド)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a useful research compound. Its molecular formula is C4H11BrN4S2 and its molecular weight is 259.2 g/mol. The purity is usually 95%.
The exact mass of the compound Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
エチレンビス(イソチオウロニウムブロミド): は、その生化学的性質により、プロテオミクス研究において利用されています。 これは、質量分析法によるタンパク質分析の準備における試薬として役立ち、複雑な生物学的サンプル中のタンパク質の同定と定量を支援します .
有機触媒
この化合物は、水素結合有機触媒として研究されています。これは、不斉アルドール反応、還元反応、還元的アミノ化反応に特に有用です。 エチレンビス(イソチオウロニウムブロミド) の水素結合能力により、アニオンの分子認識が可能になり、これは超分子化学の重要な側面です .
超分子化学
超分子化学では、エチレンビス(イソチオウロニウムブロミド) は、アニオン認識とセンシングに使用されます。 アニオンとの非共有結合を形成する能力により、環境変化に応答できる複雑な分子システムを構築するための貴重なツールとなります .
合成用途
エチレンビス(イソチオウロニウムブロミド) の化学修飾により、さまざまな機能性分子システムを創出できます。 研究者は、この化合物を利用して、安定性や反応性などの望ましい特性を備えた新しい材料を合成します .
分子認識
その構造構成により、エチレンビス(イソチオウロニウムブロミド) は、分子認識要素として機能できます。 これは、特定の分子またはイオンを検出できるセンサーやアッセイの設計に使用され、診断用途に不可欠です .
グリーンケミストリー
エチレンビス(イソチオウロニウムブロミド): は、グリーンケミストリーへの取り組みの一部です。有機触媒として、水分や酸素に敏感で、より高価で、潜在的に有毒な金属系触媒の代替手段を提供します。 その使用は、より環境に優しく持続可能なプロセスを目指したグリーンケミストリーの原則と一致しています .
特性
CAS番号 |
6943-65-3 |
|---|---|
分子式 |
C4H11BrN4S2 |
分子量 |
259.2 g/mol |
IUPAC名 |
2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |
InChIキー |
OORKAVOFOSBTAT-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)SC(=N)N.Br.Br |
正規SMILES |
C(CSC(=N)N)SC(=N)N.Br |
Key on ui other cas no. |
6943-65-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


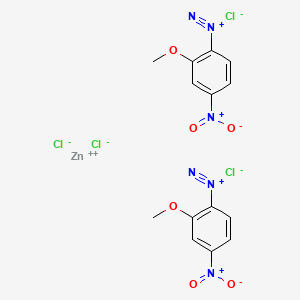
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)
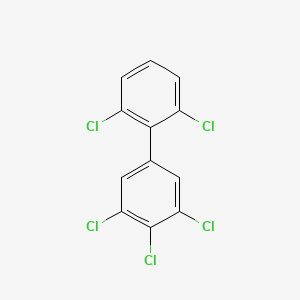
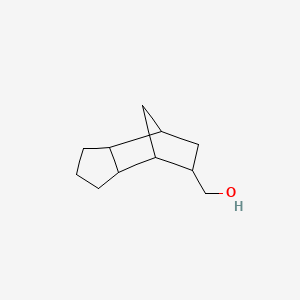
![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)
